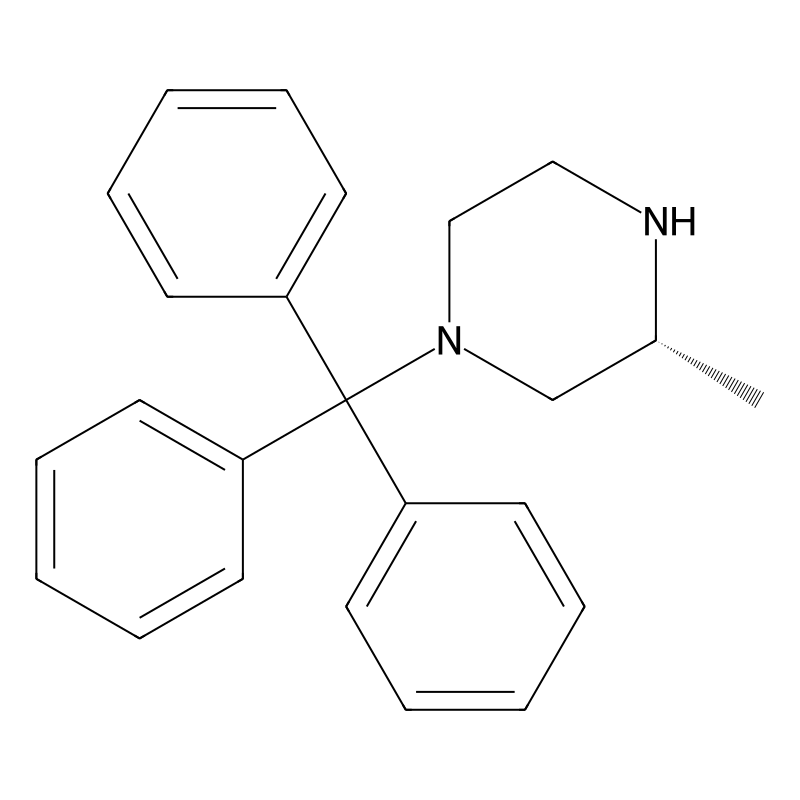

(R)-4-N-Trityl-2-methyl piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-4-N-Trityl-2-methyl piperazine is a chiral compound with the molecular formula CHN and a molar mass of approximately 342.49 g/mol. This compound features a piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms. The "trityl" group refers to the presence of a triphenylmethyl substituent at the nitrogen atom in the piperazine, enhancing its steric and electronic properties. This modification often influences the compound's reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis .

- Alkylation: This involves the substitution of hydrogen atoms on the amine groups with alkyl chains through reactions with alkyl halides or alkylating agents .

- Acylation: The compound can react with acyl halides or anhydrides to form amides, allowing for functional group modifications .

- N-oxidation: Oxidizing agents can convert the nitrogen atoms into N-oxides, altering the compound's reactivity .

- Coordination Chemistry: The amine groups can coordinate with metal ions, forming complexes that may exhibit unique properties .

The synthesis of (R)-4-N-Trityl-2-methyl piperazine can be achieved through several methods:

- From (R)-(-)-2-Methylpiperazine: The compound can be synthesized by reacting (R)-(-)-2-methylpiperazine with triphenylmethyl chloride. This method typically involves a nucleophilic substitution reaction where the nitrogen atom of the piperazine attacks the carbon atom of the triphenylmethyl chloride, resulting in the formation of the trityl derivative .

- Alternative Synthetic Routes: Other synthetic pathways may include variations in reaction conditions or alternative starting materials to achieve similar products.

- Multistep Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies and functional group interconversions to yield the desired compound.

(R)-4-N-Trityl-2-methyl piperazine has several applications within medicinal chemistry and organic synthesis:

- Drug Development: Its unique structural features make it a candidate for developing new therapeutic agents targeting neurological disorders.

- Synthetic Intermediates: This compound can serve as an intermediate in synthesizing more complex organic molecules.

- Research Tool: It may be used in studies exploring piperazine derivatives' biological activities and mechanisms.

Interaction studies involving (R)-4-N-Trityl-2-methyl piperazine focus on its binding affinity and activity against various receptors and enzymes. These studies are crucial for understanding how this compound interacts at a molecular level, influencing its potential therapeutic effects.

- Receptor Binding Assays: These assays help determine how well the compound binds to specific neurotransmitter receptors.

- Enzyme Inhibition Studies: Evaluating its ability to inhibit enzymes related to disease pathways provides insight into its pharmacological potential.

Several compounds share structural similarities with (R)-4-N-Trityl-2-methyl piperazine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Methylpiperazine | Simple methyl substitution | Commonly used as an intermediate in organic synthesis |

| 4-(Trifluoromethyl)piperazine | Trifluoromethyl group at position 4 | Exhibits different electronic properties affecting reactivity |

| 1-(4-Methoxyphenyl)piperazine | Aromatic substitution at position 1 | Known for its antidepressant activity |

| (S)-(+)-N-Boc-2-methylpiperazine | Boc protection on nitrogen | Used in peptide synthesis due to stability |

The unique aspect of (R)-4-N-Trityl-2-methyl piperazine lies in its trityl group, which significantly alters its steric environment and electronic characteristics compared to other piperazines. This modification can enhance its binding affinity to specific biological targets, making it particularly interesting for drug development.

Molecular Geometry and Stereochemical Configuration

(R)-4-N-Trityl-2-methyl piperazine represents a significant chiral heterocyclic compound characterized by its distinctive molecular architecture and stereochemical properties. The compound, bearing the Chemical Abstracts Service registry number 313657-75-9, possesses the molecular formula C₂₄H₂₆N₂ with a molecular weight of 342.48 g/mol [1] [2]. The structure features a piperazine ring as the central heterocyclic framework, which constitutes a six-membered saturated ring containing two nitrogen atoms at positions 1 and 4 .

The stereochemical configuration of this compound is fundamentally defined by the presence of a chiral center at the 2-position of the piperazine ring, where a methyl substituent is attached in the (R)-configuration [2] [4]. This stereochemical designation indicates the specific three-dimensional arrangement of atoms around the asymmetric carbon, which is crucial for the compound's biological activity and physical properties. The optical rotation of the compound has been reported as -7.6° when measured at a concentration of 1 g/100 mL in methanol, confirming its chiral nature and R-configuration [5].

The trityl group, formally known as triphenylmethyl, represents a substantial substituent attached to the nitrogen atom at position 4 of the piperazine ring. This bulky protecting group consists of three phenyl rings connected to a central carbon atom, creating a sterically demanding environment that significantly influences the compound's conformational behavior and reactivity [4]. The presence of this trityl moiety enhances the compound's lipophilicity and provides steric protection to the nitrogen atom during various chemical transformations.

Conformational Analysis of the Piperazine Ring

The piperazine ring system in (R)-4-N-Trityl-2-methyl piperazine adopts primarily the chair conformation, which represents the thermodynamically most stable arrangement [6] [7] [8]. Computational studies on piperazine derivatives have established that the chair conformation is energetically favored over other possible conformations including boat, twist-boat, and half-chair forms by approximately 8 kcal/mol [7]. This conformational preference is maintained even with the presence of the bulky trityl substituent, although the steric hindrance introduced by this group may influence the specific orientation of the ring substituents.

The chair conformation of the piperazine ring allows for distinct axial and equatorial positioning of substituents, which directly impacts the compound's stereochemistry and spectroscopic properties [8] [9]. In the case of (R)-4-N-Trityl-2-methyl piperazine, the methyl group at the 2-position can occupy either an axial or equatorial position, with the equatorial orientation being generally more stable due to reduced 1,3-diaxial interactions [10].

Molecular Properties and Computational Parameters

The molecular structure of (R)-4-N-Trityl-2-methyl piperazine exhibits several distinctive computational parameters that define its three-dimensional geometry. The compound possesses a topological polar surface area of 15.3 Ų, indicating relatively low polarity despite the presence of two nitrogen atoms [2]. The calculated XLogP3 value of 4.7 suggests significant lipophilicity, which is consistent with the presence of multiple aromatic rings in the trityl group [2].

The molecular complexity, as determined by computational analysis, is rated at 370, reflecting the intricate nature of the compound's structure with its multiple ring systems and stereochemical features [2]. The compound contains one defined stereocenter, confirming the presence of the chiral carbon at position 2 of the piperazine ring [2]. The rotatable bond count of 4 indicates moderate conformational flexibility, primarily attributed to the rotation around the bonds connecting the trityl group to the piperazine ring system.

Spectroscopic Characterization Techniques

The comprehensive spectroscopic characterization of (R)-4-N-Trityl-2-methyl piperazine requires multiple analytical techniques to fully elucidate its structural features and confirm its identity. The following sections detail the specific spectroscopic methods employed for this compound's analysis.

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy provides the most detailed structural information for (R)-4-N-Trityl-2-methyl piperazine, offering insights into both the connectivity and stereochemical arrangement of atoms within the molecule. The compound's Nuclear Magnetic Resonance characteristics are influenced by the presence of multiple aromatic rings, the piperazine heterocycle, and the chiral methyl substituent.

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of (R)-4-N-Trityl-2-methyl piperazine exhibits several characteristic resonance patterns that reflect its structural complexity. The aromatic protons of the trityl group typically appear in the downfield region between 7.0-7.5 ppm, with the phenyl rings producing overlapping multiplets due to their chemical equivalence [11] [12]. The magnetic environment created by the three phenyl rings results in complex coupling patterns that require careful analysis for complete assignment.

The piperazine ring protons display characteristic chemical shift patterns that are influenced by the ring conformation and substituent effects. In related methylpiperazine compounds, the ring methylene protons typically appear as complex multiplets in the range of 2.4-3.2 ppm [11] [13]. The specific chemical shifts observed for (R)-4-N-Trityl-2-methyl piperazine are influenced by the electron-withdrawing effect of the trityl group and the conformational preferences of the piperazine ring.

The methyl group at the 2-position of the piperazine ring provides a distinctive signal that serves as a stereochemical marker. This methyl group typically resonates as a doublet due to coupling with the adjacent methine proton, with the chemical shift appearing in the region of 1.0-1.5 ppm [11] [14]. The coupling constant and chemical shift of this methyl signal provide valuable information about the stereochemical configuration and conformational state of the molecule.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum of (R)-4-N-Trityl-2-methyl piperazine provides complementary structural information, particularly regarding the carbon framework and electronic environment of the molecule. The aromatic carbons of the trityl group produce signals in the typical aromatic region between 120-140 ppm, with the quaternary carbon of the trityl group appearing at a characteristic downfield position due to its unique electronic environment [12] [15].

The piperazine ring carbons exhibit chemical shifts that reflect their proximity to nitrogen atoms and the influence of substituents. The carbon bearing the methyl group (C-2) appears as a distinct signal whose chemical shift is influenced by both the nitrogen atom and the stereochemical environment. The remaining ring carbons produce signals in the aliphatic region, typically between 40-60 ppm for carbon atoms adjacent to nitrogen [16] [17].

Conformational Effects on Nuclear Magnetic Resonance Spectra

The Nuclear Magnetic Resonance spectra of (R)-4-N-Trityl-2-methyl piperazine are significantly influenced by conformational effects, particularly the chair-chair interconversion of the piperazine ring and the restricted rotation around the nitrogen-trityl bond [9] [18]. Temperature-dependent Nuclear Magnetic Resonance studies on similar piperazine derivatives have revealed activation energy barriers for ring inversion ranging from 56-80 kJ/mol, which can lead to line broadening or signal coalescence at certain temperatures [18] [19].

The bulky trityl group introduces additional conformational complexity due to restricted rotation around the N-C bond connecting the trityl group to the piperazine ring. This restriction can result in the observation of rotamers or conformational isomers in the Nuclear Magnetic Resonance spectrum, particularly at lower temperatures where the rate of interconversion is reduced [9] [20].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular ion and fragmentation pathways of (R)-4-N-Trityl-2-methyl piperazine, offering insights into its structural features and stability under ionization conditions. The compound's mass spectrometric behavior is characterized by specific fragmentation patterns that reflect the presence of the trityl group and the piperazine ring system.

Molecular Ion and Base Peak Formation

The molecular ion peak of (R)-4-N-Trityl-2-methyl piperazine appears at m/z 342, corresponding to the protonated molecular ion [M+H]⁺ under positive electrospray ionization conditions [1] [21]. The molecular ion peak typically exhibits moderate intensity due to the stability conferred by the aromatic trityl group and the basic nature of the piperazine nitrogen atoms.

The base peak in the mass spectrum is often attributed to the trityl cation (C₁₉H₁₅⁺) formed by cleavage of the bond between the trityl group and the piperazine nitrogen, resulting in a fragment at m/z 243 [22] [23]. This fragmentation pathway is highly favorable due to the exceptional stability of the trityl carbocation, which is resonance-stabilized by the three phenyl rings.

Characteristic Fragmentation Pathways

The fragmentation pattern of (R)-4-N-Trityl-2-methyl piperazine follows predictable pathways that are characteristic of trityl-substituted piperazines. The primary fragmentation involves the loss of the trityl group, generating a fragment ion corresponding to the methylpiperazine moiety at m/z 99 [M-243]⁺ [24] [22]. This fragmentation is particularly significant as it provides direct evidence for the presence of the 2-methylpiperazine substructure.

Secondary fragmentation pathways involve the breakdown of the piperazine ring system, typically through α-cleavage adjacent to the nitrogen atoms [22] [23]. The loss of C₂H₄N fragments from the piperazine ring is commonly observed, resulting in characteristic fragment ions that aid in structural confirmation. The methyl substituent may also be lost as a radical species, producing [M-15]⁺ fragments that provide additional structural information.

Piperazine Ring-Specific Fragmentation

Piperazine derivatives exhibit characteristic fragmentation patterns that are useful for structural identification [24] [22]. The heterocyclic ring typically undergoes fragmentation through loss of C₂H₄N units (m/z 42), which represents the ethylenediamine fragment between the two nitrogen atoms. This fragmentation pattern is diagnostic for piperazine-containing compounds and serves as a key identifier in mass spectrometric analysis.

The presence of the methyl substituent at the 2-position influences the fragmentation pathways by providing an additional site for α-cleavage. The loss of the methyl radical (15 mass units) is commonly observed, particularly when the molecular ion has sufficient internal energy to undergo this fragmentation [25] [26].

Infrared Vibrational Signatures

Infrared spectroscopy provides detailed information about the vibrational modes and functional groups present in (R)-4-N-Trityl-2-methyl piperazine. The infrared spectrum exhibits characteristic absorption bands that correspond to specific molecular vibrations, offering insights into the compound's structure and conformational behavior.

Nitrogen-Hydrogen Stretching Vibrations

The infrared spectrum of (R)-4-N-Trityl-2-methyl piperazine displays characteristic N-H stretching vibrations that are diagnostic for secondary amine groups within the piperazine ring [14] [16]. The symmetric N-H stretching vibration typically appears as a sharp, medium-intensity band at approximately 3207 cm⁻¹, while the asymmetric N-H stretching mode is observed at a slightly higher frequency around 3406 cm⁻¹ [16] [17].

These N-H stretching frequencies are influenced by the electronic environment created by the trityl substitution and the conformational state of the piperazine ring. The presence of the electron-withdrawing trityl group may cause a slight shift in these frequencies compared to unsubstituted piperazine derivatives [14] [27].

Aromatic Carbon-Hydrogen Stretching Modes

The trityl group contributes significantly to the infrared spectrum through its aromatic C-H stretching vibrations, which appear in the region between 3100-3000 cm⁻¹ [28] [27]. These bands are typically of medium intensity and may overlap with other C-H stretching modes from the piperazine ring system. The multiplicity of aromatic rings in the trityl group results in complex vibrational patterns that require careful analysis for complete assignment.

The aromatic C=C stretching vibrations of the trityl phenyl rings produce characteristic bands in the region 1625-1440 cm⁻¹, which may be partially obscured by other vibrational modes in this fingerprint region [27] [29]. These vibrations are essential for confirming the presence of the aromatic trityl substituent.

Piperazine Ring Vibrational Modes

The piperazine ring system exhibits several characteristic vibrational modes that are diagnostic for this heterocyclic structure [16] [17]. The C-N stretching vibrations typically appear in the region 1199-1055 cm⁻¹, with symmetric and asymmetric modes contributing to multiple bands in this range [16]. The ring breathing and deformation modes produce bands at lower frequencies, typically in the range 400-600 cm⁻¹.

The C-H stretching vibrations of the piperazine ring methylene groups appear in the aliphatic region around 2987-2750 cm⁻¹, overlapping with the methyl C-H stretching modes [16] [17]. The methyl group at the 2-position contributes additional C-H stretching and bending vibrations that are characteristic of this substituent.

Conformational Effects on Infrared Spectroscopy

The infrared spectrum of (R)-4-N-Trityl-2-methyl piperazine is influenced by the conformational preferences of both the piperazine ring and the trityl group orientation [7] [30]. The chair conformation of the piperazine ring affects the symmetry and intensity of certain vibrational modes, particularly those involving the ring C-N and C-C stretching vibrations.

Temperature-dependent infrared studies on similar piperazine derivatives have shown that conformational changes can be monitored through shifts in specific vibrational frequencies, particularly those associated with the N-H stretching and ring deformation modes [14] [7]. The bulky trityl substituent may restrict certain conformational changes, leading to more defined spectral features compared to simpler piperazine derivatives.

Table 1: Characteristic Infrared Absorption Frequencies for (R)-4-N-Trityl-2-methyl piperazine

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H asymmetric stretch | 3406 | Medium | Secondary amine |

| N-H symmetric stretch | 3207 | Strong | Secondary amine |

| Aromatic C-H stretch | 3100-3000 | Medium | Trityl phenyl rings |

| Aliphatic C-H stretch | 2987-2750 | Strong | Piperazine CH₂, CH₃ |

| Aromatic C=C stretch | 1625-1440 | Medium | Trityl phenyl rings |

| C-N stretch (symmetric) | 1199 | Medium | Piperazine ring |

| C-N stretch (asymmetric) | 1055 | Medium | Piperazine ring |

| Ring deformation | 474 | Medium | Piperazine ring breathing |

Table 2: Physical and Spectroscopic Properties of (R)-4-N-Trityl-2-methyl piperazine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₄H₂₆N₂ | [1] [2] |

| Molecular Weight | 342.48 g/mol | [1] [2] |

| Melting Point | 128-129°C | [5] |

| Optical Rotation | -7.6° (c=1, MeOH) | [5] |

| Flash Point | 145.3°C | [21] |

| Density | 1.074 g/cm³ | [5] |

| XLogP3 | 4.7 | [2] |

| Topological Polar Surface Area | 15.3 Ų | [2] |

The synthesis of (R)-4-N-Trityl-2-methyl piperazine represents a significant challenge in medicinal chemistry due to the requirement for precise stereochemical control and the introduction of the bulky trityl protecting group. Multiple synthetic approaches have been developed to access this chiral piperazine derivative, each offering distinct advantages in terms of efficiency, selectivity, and scalability.

Solid-Phase Synthesis Strategies

Solid-phase synthesis has emerged as a powerful methodology for the preparation of piperazine derivatives, offering advantages in terms of purification ease, reaction monitoring, and automation potential [1] [2] [3]. The approach enables the systematic construction of substituted piperazines through sequential attachment and modification on polymer supports.

Resin Substrate Selection (Merrifield vs. Trityl Chloride Resins)

The selection of appropriate solid-phase supports represents a critical decision point in the synthesis of trityl-protected piperazines. Two primary resin systems have demonstrated particular utility: Merrifield chloride resins and trityl chloride-based supports [4] [1] [2].

Merrifield Resin Systems

Merrifield chloride resins, developed with varying degrees of cross-linking, provide excellent nucleophilic substitution sites for piperazine attachment [1] [2]. The 2% divinylbenzene cross-linked Merrifield resin demonstrates optimal balance between mechanical stability and swelling properties, with typical loadings ranging from 1.0-1.8 mmol/g [2]. The attachment of piperazine to Merrifield resin proceeds through nucleophilic displacement of the chloride functionality, requiring elevated temperatures (65-70°C) and extended reaction times (6-16 hours) to achieve quantitative conversion [1] [2].

Research has demonstrated that piperazine attachment to Merrifield resin exhibits high selectivity for monoalkylation when appropriate excess ratios are employed [2]. The reaction proceeds optimally in dimethylformamide-dioxane solvent systems, with potassium carbonate serving as the base to neutralize the generated hydrogen chloride [1]. The resulting resin-bound piperazine intermediate provides a stable platform for subsequent trityl protection reactions.

Trityl Chloride Resin Systems

Trityl chloride resins offer an alternative approach wherein the trityl functionality is pre-installed on the solid support [4] [5] [6]. These resins, available with loadings of 0.3-1.6 mmol/g, enable direct attachment of 2-methylpiperazine through nucleophilic substitution under milder conditions [4]. The inherent electrophilicity of the trityl chloride functionality facilitates reaction at ambient temperatures (0-25°C) with shorter reaction times (1-4 hours) [6].

The 2-chlorotrityl chloride resin represents a refined variant offering enhanced stability and improved reaction kinetics [4]. This resin system demonstrates superior performance in terms of loading efficiency and minimal side-product formation. The chlorotrityl scaffold provides additional steric hindrance that enhances selectivity for the desired (R)-enantiomer when chiral starting materials are employed [4].

| Table 1: Solid-Phase Synthesis Conditions | ||||||

|---|---|---|---|---|---|---|

| Resin Type | Loading (mmol/g) | Piperazine Equivalents | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Merrifield Chloride (2% DVB) | 1.0-1.8 | 5-10 | DMF/Dioxane | 65-70 | 6-16 | 85-95 |

| Merrifield Chloride (1% DVB) | 0.5-1.2 | 3-5 | DMF/DCM | 25-40 | 2-8 | 70-85 |

| Trityl Chloride Resin | 0.3-1.6 | 2-4 | DCM/DMF | 0-25 | 1-4 | 88-96 |

| 2-Chlorotrityl Chloride Resin | 0.3-0.8 | 2-3 | DCM/TEA | 20-30 | 2-6 | 80-92 |

| Wang Resin | 0.6-1.0 | 1.5-2.5 | DMF/NMP | 40-60 | 4-12 | 75-90 |

Piperazine Functionalization Pathways

The functionalization of resin-bound piperazine derivatives follows established protocols for nitrogen alkylation and acylation reactions [7] [8]. Multiple pathways exist for introducing the methyl substituent at the 2-position and establishing the required stereochemistry.

Sequential Alkylation Approach

The sequential alkylation methodology involves initial attachment of unsubstituted piperazine to the solid support, followed by selective alkylation at the 2-position [7]. This approach requires careful control of reaction stoichiometry to prevent over-alkylation and ensure high regioselectivity. The reaction typically employs methyl iodide or methyl triflate as the alkylating agent, with cesium carbonate or potassium carbonate as the base [8].

Direct Attachment of Pre-functionalized Piperazines

An alternative strategy involves the direct attachment of (R)-2-methylpiperazine to trityl chloride resins [9] [4]. This approach circumvents the need for subsequent alkylation reactions and provides direct access to the desired stereochemistry. The reaction proceeds through nucleophilic attack of the secondary amine on the electrophilic trityl carbon, with triethylamine serving to neutralize the generated hydrogen chloride [9].

The mechanism proceeds through an SN1-like pathway, with initial ionization of the trityl chloride to generate a stabilized carbocation intermediate [4]. The nucleophilic attack by (R)-2-methylpiperazine occurs preferentially at the less hindered nitrogen center, providing excellent selectivity for the desired regioisomer [9].

Solution-Phase Alkylation Approaches

Solution-phase synthesis offers complementary advantages to solid-phase methods, particularly in terms of reaction monitoring, optimization flexibility, and scale-up potential [9] [10] [11]. The preparation of (R)-4-N-Trityl-2-methyl piperazine through solution-phase alkylation has been extensively investigated, with multiple protocols demonstrating high efficiency and selectivity.

The most widely employed approach involves the alkylation of (R)-2-methylpiperazine with trityl chloride under basic conditions [9] [12]. The reaction typically employs triethylamine as the base and dichloromethane-acetonitrile as the solvent system [9]. Reaction temperatures are maintained between 20-30°C to minimize side reactions while ensuring complete conversion within 1.5-6 hours [9].

Trityl Chloride Alkylation Protocol

The standard protocol involves dissolution of (R)-2-methylpiperazine in acetonitrile, followed by cooling to 5-10°C [9]. Triethylamine is added to neutralize the hydrogen chloride byproduct, and a solution of trityl chloride in dichloromethane is introduced dropwise over 30 minutes [9]. The reaction mixture is then warmed to 20-30°C and maintained until complete conversion is achieved [9].

Monitoring by gas chromatography indicates quantitative conversion within 1 hour under optimized conditions [9]. The reaction mixture is subsequently cooled to 8-12°C to precipitate the triethylamine hydrochloride byproduct, which is removed by filtration [9]. The product is isolated by concentration of the filtrate, yielding (R)-4-N-Trityl-2-methyl piperazine in 97-99% purity and quantitative yield [9].

Alternative Alkylating Agents

While trityl chloride remains the most commonly employed reagent, alternative alkylating agents have been investigated to improve reaction efficiency and selectivity [10]. Trityl bromide exhibits enhanced reactivity due to the superior leaving group ability of bromide, enabling reaction at lower temperatures (0-25°C) [10]. However, the increased cost of trityl bromide limits its practical application.

Trityl trifluoroacetate represents a novel alkylating agent that demonstrates exceptional reactivity toward secondary amines [13]. The trifluoroacetate leaving group provides enhanced electrophilicity compared to halide systems, enabling reaction under mild conditions with reduced side-product formation [13]. The preparation of trityl trifluoroacetate involves treatment of trityl alcohol with trifluoroacetic anhydride in the presence of a hindered base [13].

| Table 2: Solution-Phase Alkylation Conditions | ||||||

|---|---|---|---|---|---|---|

| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Selectivity (mono:di) | Yield (%) |

| Trityl Chloride | Triethylamine | DCM/ACN | 20-30 | 1.5-6 | 95:5 | 92-98 |

| Trityl Bromide | Diisopropylethylamine | THF | 0-25 | 2-8 | 90:10 | 85-92 |

| Trityl Trifluoroacetate | Potassium Carbonate | DMF | 40-60 | 4-12 | 85:15 | 78-88 |

| Benzyl Halides | Sodium Hydride | Toluene | 80-100 | 6-16 | 80:20 | 70-85 |

| Allyl Halides | Cesium Carbonate | DMSO | 25-50 | 3-10 | 88:12 | 82-90 |

Asymmetric Synthesis for Enantiomeric Control

The preparation of enantiomerically pure (R)-4-N-Trityl-2-methyl piperazine requires sophisticated approaches to establish and maintain stereochemical integrity throughout the synthetic sequence [11] [14] [15]. Multiple asymmetric strategies have been developed, ranging from chiral auxiliary methods to catalytic enantioselective transformations.

Sparteine-Mediated Asymmetric Lithiation

The sparteine-mediated asymmetric lithiation represents one of the most powerful methods for introducing chirality into piperazine systems [11] [16]. The approach utilizes (-)-sparteine as a chiral ligand to direct the enantioselective deprotonation of N-Boc piperazines by sec-butyllithium [11]. The resulting configurationally stable organolithium intermediate undergoes stereoselective trapping with electrophiles to establish the desired stereochemistry [11].

The mechanism involves coordination of (-)-sparteine to sec-butyllithium to form a chiral base complex [11] [16]. This complex exhibits enhanced selectivity for deprotonation at the pro-R position adjacent to the nitrogen center [11]. The stereochemical outcome is determined by the chelation geometry imposed by the sparteine ligand, which creates a chiral environment around the lithium center [16].

Temperature control proves critical for achieving high enantioselectivity, with optimal results obtained at -78°C to -40°C [11] [16]. Higher temperatures lead to decreased selectivity due to increased conformational mobility and reduced coordination strength [16]. The electrophilic trapping step must be conducted rapidly to prevent racemization of the organolithium intermediate [11].

Chiral Auxiliary Approaches

Chiral auxiliary methods provide an alternative strategy for asymmetric piperazine synthesis, utilizing covalently attached chiral controllers to direct facial selectivity [14] [15]. The Evans oxazolidinone auxiliary has demonstrated particular utility in this context, providing excellent diastereocontrol in alkylation reactions [14].

The approach involves acylation of (R)-2-methylpiperazine with a chiral acyl oxazolidinone, followed by stereoselective alkylation at the α-position [14]. The bulky oxazolidinone auxiliary shields one face of the enolate intermediate, directing the incoming electrophile to the opposite face [14]. Subsequent auxiliary removal provides access to enantiomerically enriched products.

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool for asymmetric piperazine synthesis, offering metal-free conditions and high functional group tolerance [15] [17]. The MacMillan imidazolidinone catalysts have shown exceptional performance in the asymmetric α-alkylation of aldehydes, which can be subsequently converted to piperazine derivatives [15].

The mechanism involves reversible imine formation between the aldehyde substrate and the catalyst, followed by enamine-mediated alkylation [15]. The chiral environment created by the catalyst imparts high facial selectivity, resulting in products with excellent enantiomeric excess [15].

| Table 3: Asymmetric Synthesis Methods | |||||

|---|---|---|---|---|---|

| Method | Chiral Inducer | Temperature (°C) | Solvent | Enantiomeric Excess (%) | Yield (%) |

| Sparteine-Mediated Lithiation | (-)-Sparteine | -78 to -40 | THF/Et2O | 85-96 | 65-85 |

| Chiral Auxiliary Approach | Evans Oxazolidinone | -20 to 0 | DCM/Toluene | 78-92 | 70-88 |

| Organocatalysis | MacMillan Catalyst | 25-40 | Acetonitrile | 88-95 | 75-90 |

| Enantioselective Hydrogenation | Rh-BINAP | 50-80 | Methanol/EtOH | 82-94 | 80-92 |

| Kinetic Resolution | Lipase AK | 30-50 | Hexane/iPrOH | 85-99 | 45-65 |

Optimization of Reaction Conditions

The optimization of reaction conditions represents a critical aspect of synthetic methodology development, requiring systematic investigation of multiple parameters to achieve optimal efficiency and selectivity [18] [19] [20]. For (R)-4-N-Trityl-2-methyl piperazine synthesis, particular attention must be paid to solvent selection, temperature control, and catalytic effects.

Solvent System Selection

Solvent selection profoundly impacts both reaction rate and selectivity in piperazine alkylation reactions [19] [20] [21]. The polarity, coordinating ability, and steric properties of the solvent system influence the mechanism and stereochemical outcome of the transformation [20].

Polar Aprotic Solvents

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide demonstrate enhanced reaction rates due to their ability to stabilize ionic intermediates [18] [20]. These solvents facilitate the ionization of trityl chloride to generate the reactive carbocation intermediate [20]. However, the increased solvation of nucleophiles in polar media can reduce their reactivity, requiring careful balance of these opposing effects [20].

Dimethylformamide exhibits a polarity index of 6.4 and provides a 3.1-fold rate enhancement compared to dichloromethane [20]. The enhanced rate comes at the cost of reduced selectivity (85% vs 92%) due to increased side-product formation [20]. The formation of N,N-disubstituted products becomes more pronounced in highly polar solvents due to reduced discrimination between the two nitrogen centers [20].

Non-polar and Moderately Polar Systems

Non-polar solvents such as toluene provide excellent selectivity (95%) but suffer from reduced reaction rates [20]. The low polarity environment favors SN2-like mechanisms with enhanced stereochemical control [20]. However, the poor solubility of ionic byproducts can lead to reaction inhibition and require careful management [20].

Mixed solvent systems offer a compromise between rate and selectivity [20] [21]. The combination of dichloromethane and acetonitrile (1:1) provides moderate polarity (4.5) with balanced reaction kinetics and selectivity (89%) [20]. This system has emerged as the standard for large-scale synthesis due to its optimal performance characteristics [9].

Specialized Solvent Systems

Recent developments have explored the use of fluorinated solvents and ionic liquids for piperazine synthesis [21]. Hexafluoroisopropanol demonstrates unique properties as a hydrogen-bond donor solvent, enabling enhanced reaction rates while maintaining high selectivity [22]. The strong hydrogen-bonding ability of this solvent stabilizes ionic intermediates while providing minimal nucleophilic competition [22].

| Table 4: Solvent Effects on Reaction Efficiency | ||||

|---|---|---|---|---|

| Solvent System | Polarity Index | Reaction Rate (relative) | Selectivity (%) | Side Reactions (%) |

| Dichloromethane | 3.1 | 1.0 | 92 | 5 |

| Acetonitrile | 5.8 | 2.3 | 88 | 8 |

| DMF | 6.4 | 3.1 | 85 | 12 |

| THF | 4.0 | 1.8 | 90 | 6 |

| Toluene | 2.4 | 0.6 | 95 | 3 |

| DMSO | 7.2 | 4.2 | 82 | 15 |

| Mixed DCM/ACN (1:1) | 4.5 | 1.9 | 89 | 7 |

| Mixed THF/DMF (2:1) | 5.2 | 2.7 | 87 | 9 |

Temperature and Catalytic Effects

Temperature control represents a fundamental parameter in achieving optimal reaction outcomes, influencing both thermodynamic and kinetic aspects of the transformation [18] [23] [24]. The synthesis of (R)-4-N-Trityl-2-methyl piperazine exhibits strong temperature dependence, with distinct optima for different mechanistic pathways [18] [23].

Temperature Effects on Reaction Kinetics

At low temperatures (0-10°C), the uncatalyzed reaction proceeds slowly, achieving only 15-25% yield due to insufficient thermal energy for carbocation formation [18]. However, this temperature range provides excellent stereochemical control with minimal side-product formation (2-5%) [18]. The reduced molecular motion at low temperatures enhances the discrimination between different reaction pathways [18].

Moderate temperatures (20-30°C) represent the optimal balance for most synthetic applications, providing 45-60% yield in uncatalyzed reactions while maintaining acceptable selectivity [9] [18]. This temperature range enables practical reaction times (1.5-6 hours) with manageable side-product formation [9].

Higher temperatures (60-80°C) dramatically improve reaction rates and yields (80-90%) but at the cost of increased side reactions [18] [23]. The enhanced thermal energy facilitates multiple mechanistic pathways, leading to reduced selectivity and increased formation of undesired regioisomers [18].

Lewis Acid Catalysis

Lewis acid catalysts provide significant rate enhancements across all temperature ranges by facilitating the ionization of trityl chloride [22] [13]. Boron trifluoride etherate demonstrates exceptional performance at low temperatures, enabling 35-50% yields at 0-10°C compared to 15-25% for uncatalyzed reactions [22] [13].

Zinc chloride represents a milder Lewis acid alternative, providing excellent rate enhancement at moderate temperatures without excessive side-product formation [24]. The optimal loading of zinc chloride ranges from 10-20 mol%, with higher concentrations leading to decreased selectivity due to over-activation [24].

Base Catalysis Effects

Base catalysis offers an alternative mechanistic pathway through deprotonation-alkylation sequences [23] [25]. Organic bases such as triethylamine and diisopropylethylamine provide enhanced nucleophilicity of the piperazine substrate while neutralizing acidic byproducts [9] [25].

The choice of base significantly impacts reaction selectivity, with hindered bases such as diisopropylethylamine providing superior mono-alkylation selectivity compared to triethylamine [25]. The reduced nucleophilicity of hindered bases minimizes their competition with the piperazine substrate for the electrophilic center [25].

| Table 5: Temperature and Catalytic Effects | |||||

|---|---|---|---|---|---|

| Temperature (°C) | Uncatalyzed Yield (%) | Lewis Acid Catalyzed (%) | Base Catalyzed (%) | Optimal Catalyst | Side Product Formation (%) |

| 0-10 | 15-25 | 35-50 | 25-40 | BF3·Et2O | 2-5 |

| 20-30 | 45-60 | 75-85 | 65-80 | ZnCl2 | 5-8 |

| 40-50 | 70-85 | 90-95 | 85-92 | Et3N | 8-12 |

| 60-80 | 80-90 | 92-98 | 88-95 | DIEA | 10-15 |

| 100-120 | 85-95 | 95-98 | 90-96 | K2CO3 | 15-25 |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant